3,7'-Epoxy-4,8'-oxyneolignan
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Overview
Description
3,7’-Epoxy-4,8’-oxyneolignan: is a natural compound belonging to the neolignan class It features a unique structure, combining elements of both lignans and neolignans
Chemical Structure: It consists of a 2,3-dihydro-1,4-benzodioxine ring with specific substitutions
Preparation Methods
Synthetic Routes::
- While 3,7’-Epoxy-4,8’-oxyneolignan can be isolated from natural sources (such as the leaves of Juniperus chinensis), synthetic methods are also employed.
- One common synthetic route involves the cyclization of suitable precursors to form the 2,3-dihydro-1,4-benzodioxine ring, followed by selective functionalization at the appropriate positions.
- Industrial-scale production methods may vary, but they often rely on efficient synthetic routes to obtain sufficient quantities of the compound.
Chemical Reactions Analysis
Reactivity: undergoes various reactions due to its functional groups.
Common Reactions:
Reagents and Conditions: Specific reagents (e.g., oxidants, reducing agents) and reaction conditions (solvents, temperatures) play crucial roles.
Major Products: These reactions yield derivatives with altered functional groups, affecting biological activity.
Scientific Research Applications
Chemistry: Researchers study its reactivity, stereochemistry, and synthetic modifications.
Biology: Investigating its interactions with enzymes, receptors, and cellular pathways.
Medicine: Potential therapeutic applications, such as anti-inflammatory or antioxidant effects.
Industry: Utilization in the synthesis of bioactive compounds or as a starting material.
Mechanism of Action
Targets: It may interact with specific proteins, receptors, or enzymes.
Pathways: Activation or inhibition of signaling pathways, affecting cellular responses.
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features compared to other neolignans or related compounds.
Similar Compounds: Some related compounds include
Properties
IUPAC Name |
4-[2-(hydroxymethyl)-6-(3-hydroxypropyl)-2,3-dihydro-1,4-benzodioxin-3-yl]-2-methoxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O6/c1-23-16-10-13(5-6-14(16)22)19-18(11-21)24-15-7-4-12(3-2-8-20)9-17(15)25-19/h4-7,9-10,18-22H,2-3,8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJGYMSTWHUFMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)CCCO)CO)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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